molecular formula C19H16FN3O2 B2642243 N1-(4-fluorobenzyl)-N2-(2-methylquinolin-4-yl)oxalamide CAS No. 941963-28-6

N1-(4-fluorobenzyl)-N2-(2-methylquinolin-4-yl)oxalamide

Cat. No.: B2642243
CAS No.: 941963-28-6
M. Wt: 337.354
InChI Key: YAYTZOPUZCHKCQ-UHFFFAOYSA-N
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Description

N1-(4-fluorobenzyl)-N2-(2-methylquinolin-4-yl)oxalamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a fluorobenzyl group and a methylquinolinyl group linked by an oxalamide moiety, which contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorobenzyl)-N2-(2-methylquinolin-4-yl)oxalamide typically involves the reaction of 4-fluorobenzylamine with 2-methylquinoline-4-carboxylic acid under specific conditions. The reaction is facilitated by the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the oxalamide linkage. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N1-(4-fluorobenzyl)-N2-(2-methylquinolin-4-yl)oxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

Major products formed from these reactions include quinoline N-oxide derivatives, reduced amine derivatives, and substituted fluorobenzyl compounds .

Scientific Research Applications

N1-(4-fluorobenzyl)-N2-(2-methylquinolin-4-yl)oxalamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N1-(4-fluorobenzyl)-N2-(2-methylquinolin-4-yl)oxalamide involves its interaction with specific molecular targets, such as extracellular signal-regulated kinases (ERK1/2). The compound inhibits the MAP kinase pathway, which is crucial for cell proliferation and survival, thereby exerting its antineoplastic effects .

Comparison with Similar Compounds

Similar Compounds

  • N1-(4-chlorobenzyl)-N2-(2-methylquinolin-4-yl)oxalamide
  • N1-(4-bromobenzyl)-N2-(2-methylquinolin-4-yl)oxalamide
  • N1-(4-methylbenzyl)-N2-(2-methylquinolin-4-yl)oxalamide

Uniqueness

Compared to similar compounds, N1-(4-fluorobenzyl)-N2-(2-methylquinolin-4-yl)oxalamide exhibits unique properties due to the presence of the fluorine atom, which enhances its reactivity and potential biological activity. The fluorine atom can influence the compound’s electronic properties, making it a valuable candidate for further research and development .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N'-(2-methylquinolin-4-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O2/c1-12-10-17(15-4-2-3-5-16(15)22-12)23-19(25)18(24)21-11-13-6-8-14(20)9-7-13/h2-10H,11H2,1H3,(H,21,24)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAYTZOPUZCHKCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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